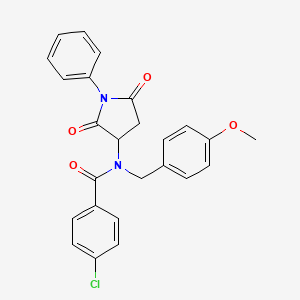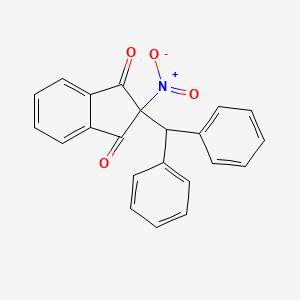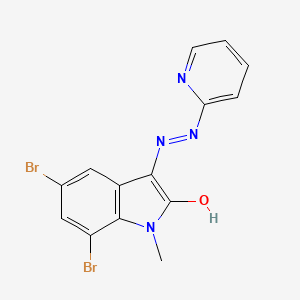
4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic components. These processes may include amide bond formation, chlorination, and the introduction of methoxy groups. While the exact synthetic route for this compound is not detailed in available literature, studies on analogous benzamide derivatives provide insight into possible synthetic strategies. For instance, the synthesis of benzamides and their derivatives typically involves condensation reactions between an amine and a carboxylic acid or its derivatives, under dehydration conditions or coupling reagents (Yanagi et al., 2000).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the compound , can be characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods reveal the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, X-ray powder diffractometry and IR spectroscopy have been employed to distinguish between different polymorphs of similar compounds, highlighting differences in stability and molecular interactions (Yanagi et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of 4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(4-methoxybenzyl)benzamide involves its functional groups - the amide, chloro, and methoxy groups. These groups influence the compound's participation in various chemical reactions, such as nucleophilic substitutions, hydrolysis, and reactions with electrophiles. The presence of a chloro group, for instance, can make the aromatic ring more susceptible to nucleophilic attack, while the amide linkage might participate in hydrolysis under certain conditions.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystal structure, can significantly affect their application in material science and pharmaceutical formulations. Differential thermal analysis and thermogravimetry can provide insights into the thermal stability and phase transitions of these compounds. For similar benzamide derivatives, variations in crystalline forms have been observed, with implications for their stability and solubility (Yanagi et al., 2000).
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-32-21-13-7-17(8-14-21)16-27(24(30)18-9-11-19(26)12-10-18)22-15-23(29)28(25(22)31)20-5-3-2-4-6-20/h2-14,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKHDLQSQYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(4-methoxybenzyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate hydrochloride](/img/structure/B5071015.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5071019.png)

![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)


![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5071064.png)
![3-(3,4-difluorophenyl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5071069.png)

![5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5071083.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5071091.png)
![2-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5071099.png)